molecular formula C9H5ClO2 B1593965 3-(4-Chlorophenyl)propiolic acid CAS No. 3240-10-6

3-(4-Chlorophenyl)propiolic acid

Cat. No.: B1593965
CAS No.: 3240-10-6
M. Wt: 180.59 g/mol
InChI Key: HXUUKDJAFBRYMD-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)propiolic acid is an organic compound with the molecular formula C9H5ClO2 It is characterized by the presence of a chlorophenyl group attached to a propiolic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)propiolic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-chlorobenzaldehyde.

    Formation of Propiolic Acid: The aldehyde group is converted to a propiolic acid group through a series of reactions involving the formation of an alkyne intermediate.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and may require the use of catalysts to facilitate the conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)propiolic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

3-(4-Chlorophenyl)propiolic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)propiolic acid
  • 3-(4-Fluorophenyl)propiolic acid
  • 3-(4-Methylphenyl)propiolic acid

Uniqueness

3-(4-Chlorophenyl)propiolic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents, such as bromine, fluorine, or methyl groups.

Properties

IUPAC Name

3-(4-chlorophenyl)prop-2-ynoic acid
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InChI

InChI=1S/C9H5ClO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUUKDJAFBRYMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO2
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DSSTOX Substance ID

DTXSID20186113
Record name 2-(4-Chlorophenyl)-2-propynoic acid
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Molecular Weight

180.59 g/mol
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Physical Description

Solid; [HSDB]
Record name 2-(4-Chlorophenyl)-2-propynoic acid
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Solubility

INSOL IN WATER; SOL IN HOT BENZENE, ACETIC ACID
Record name 2-(4-CHLOROPHENYL)-2-PROPYNOIC ACID
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Color/Form

CRYSTALS FROM ACETIC ACID; PLATES FROM BENZENE

CAS No.

3240-10-6
Record name 2-(4-Chlorophenyl)-2-propynoic acid
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Record name 2-(4-Chlorophenyl)-2-propynoic acid
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Record name 3-(4-Chlorophenyl)propiolic Acid
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Record name 2-(4-CHLOROPHENYL)-2-PROPYNOIC ACID
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Melting Point

192-193 °C
Record name 2-(4-CHLOROPHENYL)-2-PROPYNOIC ACID
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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